molecular formula C14H12ClN3O B3032483 2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide CAS No. 19680-35-4

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

Cat. No. B3032483
CAS RN: 19680-35-4
M. Wt: 273.72 g/mol
InChI Key: GZRJHDPHDCWZFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorophenols with dichloroacetamide derivatives or the reaction of chloroanilines with acyl chlorides or other acylating agents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from 2,6-dichloro-4-trifloromethylaniline and POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(2-chlorophenyl)acetamide showed that the molecules are linked into chains through N—H⋯O hydrogen bonds . The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular H-bonding with the S(6) motif and several intermolecular C—H⋯O interactions . These findings suggest that "2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide" may also exhibit similar hydrogen bonding and molecular interactions.

Chemical Reactions Analysis

The reactivity of acetamide compounds with various functional groups can lead to the formation of different products. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield 2-acylamino-3-arylamino-1,4-naphthoquinones and with substituted o-phenylenediamines to give angular heterocyclic compounds . These reactions highlight the potential for "2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide" to participate in chemical transformations that could be useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and substituents. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound showed solvatochromic effects with varying solvent polarity . This suggests that "2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide" may also exhibit solvatochromism and could be sensitive to the polarity of its environment.

Scientific Research Applications

Conformational Studies and Molecular Structures

  • Conformational Analysis : Studies conducted on related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, have focused on their conformations using methods like dipole moment measurements and quantum chemical calculations (Ishmaeva et al., 2015).
  • Molecular and Crystal Structures : Research on similar compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide has involved characterizing their crystal and molecular structures through X-ray diffraction analysis, revealing details about supramolecular architectures and non-covalent interactions (Chi et al., 2018).

Synthesis and Derivatives Analysis

  • Synthesis of Derivatives : Investigations into the synthesis of derivatives such as 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been conducted, revealing insights into the geometrical features and intermolecular interactions within these compounds (Saravanan et al., 2016).
  • Characterization of New Compounds : Studies on compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized through various steps, have involved extensive characterization using techniques such as IR and MS spectroscopy (Zhong-cheng & Wan-yin, 2002).

Potential Biological Activities

  • Antibacterial Activity : Some derivatives, for example, quinazolinyl acetamides, have been synthesized and investigated for their potential analgesic and anti-inflammatory activities, showing promising results compared to standard treatments (Alagarsamy et al., 2015).
  • DPPH Scavenging and Anti-inflammatory Agent : The synthesis of compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and their evaluation as antioxidants and anti-inflammatory agents have been a focus, demonstrating notable activities in these areas (Nayak et al., 2014).

properties

IUPAC Name

2-chloro-N-(4-phenyldiazenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-14(19)16-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJHDPHDCWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309699, DTXSID201038531
Record name SBB041705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide

CAS RN

19680-35-4, 115152-90-4
Record name NSC213643
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB041705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-[4-(phenylazo)phenyl]-, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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